molecular formula C7H5Cl2N3S B3155734 4,6-Dichloro-2-hydrazino-1,3-benzothiazole CAS No. 80945-78-4

4,6-Dichloro-2-hydrazino-1,3-benzothiazole

Cat. No.: B3155734
CAS No.: 80945-78-4
M. Wt: 234.11 g/mol
InChI Key: PSWGGTWZGYTYGO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-hydrazino-1,3-benzothiazole ( 80945-78-4) is a benzothiazole derivative with the molecular formula C7H5Cl2N3S and a molecular weight of 234.11 . This compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. The reactive hydrazino group at the 2-position of the benzothiazole core makes it a valuable precursor for constructing more complex heterocyclic systems . Specifically, 2-hydrazinylbenzothiazole derivatives are key intermediates in the synthesis of benzothiazole-appointed indenopyrazolone hybrids, which are investigated for potential pharmacological activities, such as inhibiting enzymes like α-amylase and α-glucosidase in antidiabetic research . The benzothiazole scaffold is a privileged structure in drug discovery due to its presence in compounds with a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-dichloro-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWGGTWZGYTYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283964
Record name 4,6-Dichloro-2-hydrazinylbenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80945-78-4
Record name 4,6-Dichloro-2-hydrazinylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80945-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-hydrazinylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dichloro 2 Hydrazino 1,3 Benzothiazole and Its Analogs

Strategic Retrosynthesis of the Core Benzothiazole (B30560) Structure

A retrosynthetic analysis of the target molecule, 4,6-dichloro-2-hydrazino-1,3-benzothiazole, reveals a logical pathway for its construction. The primary disconnection occurs at the C-N bond of the hydrazino group, identifying 2-substituted-4,6-dichlorobenzothiazole and hydrazine (B178648) as key precursors. The 2-substituent on the benzothiazole ring must be a suitable leaving group, such as a mercapto, chloro, or amino group, that can be displaced by hydrazine.

Further disconnection of the 4,6-dichlorobenzothiazole (B3288975) core itself points to a dichlorinated 2-aminothiophenol (B119425) derivative. This approach involves breaking the C-S and C=N bonds of the thiazole (B1198619) ring, leading back to a precursor like 2-amino-3,5-dichlorobenzenethiol (B12314302). This key intermediate contains the pre-installed chloro substituents in the correct positions. An alternative disconnection suggests the condensation of a dichlorinated aniline (B41778) with a sulfur-containing reagent to form the heterocyclic system. researchgate.net This strategic breakdown dictates that the synthesis begins with the construction of the dichlorinated benzothiazole precursor, followed by the introduction of the hydrazino moiety. researchgate.net

Synthetic Pathways for Dichlorinated Benzothiazole Precursors

The formation of the dichlorinated benzothiazole scaffold is the foundational stage of the synthesis. These methods primarily involve the cyclization or condensation of precursors that already contain the 4,6-dichloro substitution pattern.

The most direct route to substituted benzothiazoles involves the cyclization of corresponding 2-aminothiophenols. organic-chemistry.orgindexcopernicus.com For the target compound, this would necessitate 2-amino-3,5-dichlorobenzenethiol as the starting material. This intermediate can be reacted with various one-carbon electrophiles to close the thiazole ring.

Common methods include:

Reaction with Aldehydes: Condensation with aldehydes, often in the presence of an oxidizing agent or catalyst, yields 2-substituted benzothiazoles. mdpi.commdpi.com Using formaldehyde (B43269) or a derivative would lead to an unsubstituted C-2 position, which can be further functionalized.

Reaction with Carboxylic Acids or Derivatives: Heating a substituted 2-aminothiophenol with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a well-established method for forming 2-substituted benzothiazoles. indexcopernicus.comnih.gov

Reaction with Nitriles: Brønsted acid-catalyzed cyclization of 2-aminothiophenols with nitriles provides an efficient, metal-free route to 2-substituted benzothiazoles. fao.org

The choice of reagent for the cyclization step determines the initial substituent at the C-2 position, which is subsequently replaced by the hydrazino group.

Table 1: Catalysts and Conditions for Benzothiazole Synthesis from 2-Aminothiophenols

Starting Materials Reagent Catalyst/Conditions Product Type Reference(s)
2-Aminothiophenol, Aldehyde H2O2/HCl Ethanol (B145695), Room Temperature 2-Arylbenzothiazole mdpi.com
2-Aminothiophenol, Aldehyde Samarium triflate Aqueous medium 2-Substituted Benzothiazole organic-chemistry.org
2-Aminothiophenol, Carboxylic Acid Polyphosphoric acid (PPA) High Temperature 2-Substituted Benzothiazole indexcopernicus.com
2-Aminothiophenol, β-Diketone Brønsted Acid Metal-free 2-Substituted Benzothiazole organic-chemistry.org
2-Aminothiophenol, Nitrile Brønsted Acid Metal-free, Solvent-free 2-Substituted Benzothiazole fao.org

An alternative to starting with pre-formed aminothiophenols is the condensation of substituted anilines with sulfur-containing reagents. For the synthesis of the 4,6-dichloro precursor, one could start with 3,5-dichloroaniline. A classic approach is the reaction with carbon disulfide to form a 2-mercaptobenzothiazole (B37678) derivative. wikipedia.org Another method involves the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of an acid and a halogen, such as bromine, to yield 2-aminobenzothiazoles. indexcopernicus.comarabjchem.org This latter method would produce 4,6-dichloro-2-aminobenzothiazole, a direct precursor for hydrazine introduction. arabjchem.org Copper-catalyzed condensation of 2-chloroanilines with dithioesters is another modern approach to forming 2-substituted benzothiazoles. organic-chemistry.org

Table 2: Selected Condensation Pathways to Benzothiazole Precursors

Aniline Precursor Reagent(s) Resulting Benzothiazole Reference(s)
p-Chloroaniline KSCN, Bromine, Acetic Acid 6-Chloro-2-aminobenzothiazole arabjchem.org
Substituted Anilines KSCN, H2SO4 2-Amino-6-substituted benzothiazole indexcopernicus.com
2-Aminothiophenol Carbon Disulfide (CS2) 2-Mercaptobenzothiazole wikipedia.org
2-Aminothiophenol, β-Oxodithioesters p-TSA, CuI 2-Substituted Benzothiazole researchgate.net

Introduction of the Hydrazino Group at the C-2 Position

The final and crucial step in the synthesis is the installation of the hydrazino group at the C-2 position of the pre-formed 4,6-dichlorobenzothiazole ring. This is typically achieved through a nucleophilic substitution reaction where hydrazine acts as the nucleophile.

A widely used method for synthesizing 2-hydrazinobenzothiazoles is the reaction of 2-mercaptobenzothiazole (2-MBT) derivatives with hydrazine hydrate (B1144303). researchgate.netresearchgate.net In this reaction, the 4,6-dichloro-2-mercaptobenzothiazole precursor is refluxed with an excess of hydrazine hydrate, often in a solvent like ethanol. researchgate.netnih.gov The reaction proceeds via a nucleophilic substitution mechanism where the thiol group is displaced, leading to the formation of the C-N bond and the release of hydrogen sulfide. researchgate.net This method is effective for a range of substituted benzothiazoles. researchgate.netnih.gov

The general reaction is as follows: 4,6-Dichloro-1,3-benzothiazole-2-thiol + NH₂NH₂·H₂O → this compound + H₂S + H₂O

Beyond the hydrazinolysis of mercaptans, other leaving groups at the C-2 position can be displaced by hydrazine. For instance, a 2-chloro or other 2-halo-benzothiazole derivative serves as an excellent electrophile for this transformation.

A particularly relevant pathway involves the reaction of a 2-aminobenzothiazole (B30445) derivative with hydrazine hydrate. nih.gov The synthesis of 6-chloro-2-hydrazinobenzothiazole, a close analog of the target compound, has been achieved by refluxing 6-chloro-2-aminobenzothiazole with hydrazine hydrate in the presence of concentrated hydrochloric acid and ethylene (B1197577) glycol. arabjchem.orgresearchgate.net This transformation provides a strong precedent for converting 4,6-dichloro-2-aminobenzothiazole into this compound under similar conditions. arabjchem.orgnih.gov This approach is advantageous as 2-aminobenzothiazole precursors are readily synthesized. indexcopernicus.com

Advanced Synthetic Techniques and Reaction Optimization

Catalytic Systems in Benzothiazole Synthesis

The formation of the benzothiazole ring is a critical step that can be significantly enhanced by catalysis. A variety of catalytic systems, ranging from transition metals to organocatalysts and solid-supported reagents, have been developed to facilitate these transformations under milder conditions and with greater efficiency. nih.govnih.govmdpi.com

Transition metal catalysts are prominent in modern benzothiazole synthesis. For instance, ruthenium(III) chloride (RuCl₃) has been used for the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles in yields up to 91%. nih.gov Nickel(II) salts have also proven to be effective and more economical catalysts for similar reactions, operating under mild conditions and yielding products up to 95%. nih.gov Copper catalysts, particularly copper(I) bromide (CuBr), are effective for producing 2-mercaptobenzothiazole derivatives, with the advantage of using water as a solvent. nih.gov Palladium on carbon (Pd/C) enables a ligand-free synthesis of 2-substituted benzothiazoles at room temperature. organic-chemistry.org

Beyond transition metals, other catalytic systems have been explored. A combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) serves as an efficient catalyst for the condensation of 2-aminothiophenol with aldehydes at room temperature. nih.gov Solid-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), offer advantages like easy preparation, low cost, non-toxicity, and simple removal by filtration, making them suitable for solvent-free reactions. mdpi.com Polystyrene polymers grafted with iodine acetate (B1210297) have also been employed to promote the condensation of 2-aminobenzenethiol and benzaldehyde. nih.govyoutube.com In a move towards greener catalysis, samarium triflate has been used as a reusable acid catalyst in aqueous media. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of benzothiazole analogs.

Catalyst SystemSubstratesReaction TypeKey AdvantagesYield (%)Ref.
RuCl₃N-arylthioureasIntramolecular Oxidative CouplingHigh reactivity for electron-rich substratesUp to 91 nih.gov
Ni(II) saltsN-aryl-N',N'-dialkylthioureasIntramolecular Oxidative CouplingCheaper, less toxic than other metals, mild conditionsUp to 95 nih.gov
CuBrAryl halides, CS₂CyclizationInexpensive, water as solvent, moderate temperature76–84 nih.gov
H₂O₂/HCl2-Aminothiophenol, AldehydesCondensationRoom temperature, excellent yieldsHigh nih.gov
NaHSO₄-SiO₂Acyl chlorides, o-AminothiophenolCondensationSolvent-free, reusable, non-toxic catalystHigh mdpi.com
Pd/Co-IodothiobenzanilidesCyclizationLigand-free, room temperature, mild conditionsHigh organic-chemistry.org
Samarium Triflateo-Amino(thio)phenols, AldehydesCondensationReusable, aqueous medium, mild conditionsGood organic-chemistry.org
ZnO Nanoparticles2-Aminothiophenol, AldehydesCondensationSolvent-free, reusable, room temperature79-91 mdpi.com

Green Chemistry Principles and Microwave-Assisted Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzothiazoles. nih.gov Key goals include minimizing waste, avoiding toxic solvents, reducing energy consumption, and using renewable resources. scielo.br Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that aligns with these principles, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. scielo.brtandfonline.com

Microwave irradiation has been successfully applied to the synthesis of 2-aryl benzothiazole derivatives. scielo.br For example, the condensation of 2-aminothiophenol with various aldehydes can be completed in just 3-4 minutes under microwave irradiation, often in high yield and without the need for a solvent. nih.gov The use of green solvents, such as glycerol (B35011) or even waste curd water, in conjunction with microwave heating further enhances the environmental friendliness of these protocols. tandfonline.comresearchgate.net Glycerol, for instance, has been used as a solvent for the condensation of 2-aminothiophenol with aldehydes under microwave conditions without any added catalyst, demonstrating both economic and environmental benefits. researchgate.netresearchgate.net

A comparative study between conventional and microwave-assisted methods for synthesizing 2-substituted benzothiazole analogs clearly demonstrates the advantages of the latter.

MethodReaction TimeYield (%)ConditionsRef.
ConventionalSeveral hoursLowerRefluxing in solvent (e.g., ethanol, acetic acid) scielo.brarabjchem.org
Microwave3-10 minutesHigher (often >90%)Solvent-free or in green solvents (e.g., glycerol, water) nih.govscielo.brtandfonline.com

The efficiency of microwave-assisted synthesis is attributed to the direct and rapid heating of the reaction mixture, leading to shorter reaction times and often preventing the formation of side products that can occur with prolonged heating in conventional methods. scielo.br

One-Pot and Multicomponent Reaction Strategies for Benzothiazole Derivatives

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient strategy in modern organic chemistry, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.govjocpr.com These approaches are atom-economical, reduce waste by eliminating the need for isolating intermediates, and save time and resources. nih.govnih.gov

Several one-pot strategies have been developed for benzothiazole derivatives. A notable example is a three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur, which proceeds without any catalyst or additive to form 2-substituted benzothiazoles. nih.govacs.org This reaction achieves the formation of two C-S bonds and one C-N bond in a single step. nih.gov

Multicomponent reactions are particularly powerful for creating structural diversity. For instance, a one-pot reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles in the presence of P₂O₅ on SiO₂ as an acidic catalyst yields 3-aminoimidazo2,1-bbenzothiazoles. nih.gov This method benefits from the use of an effective and ecologically safe dehydrating agent. nih.gov

A highly relevant example is the one-step multicomponent synthesis of 4-Cyano-5-imino-3-methylthio-9-nitro-2H-1,2,4-triazipino[3,4-b] nih.govtandfonline.combenzothiazole derivatives. jocpr.com This reaction starts from 2-hydrazino-6-nitro benzothiazole, a close analog to the subject compound, which is reacted with bis(methylthio)methylenemalononitrile and various amines, phenols, or active methylene (B1212753) compounds in a single pot. jocpr.com Such strategies demonstrate the potential to rapidly build complex heterocyclic systems fused to the benzothiazole core, starting from a hydrazino precursor.

Iron-catalyzed three-component reactions have also been developed for synthesizing related heterocycles like benzimidazoles and benzoxazoles, using catechols or o-phenylenediamines, aldehydes, and ammonium (B1175870) acetate. nih.govrsc.org These efficient, one-pot processes suggest that similar strategies could be adapted for the synthesis of benzothiazole derivatives. rsc.org

Physicochemical Characterization and Structural Analysis of the Compound and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of novel chemical entities, offering detailed insights into their molecular architecture. Various spectroscopic methods are employed to confirm the identity and structure of 4,6-dichloro-2-hydrazino-1,3-benzothiazole and its derivatives, such as hydrazones formed by condensation with aldehydes and ketones. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectra of hydrazone derivatives of substituted 2-hydrazinobenzothiazoles, signals corresponding to different types of protons are observed at characteristic chemical shifts (δ). For instance, the NH proton of the hydrazino group typically appears as a broad singlet in the downfield region, around δ 9.0-11.5 ppm, and is often exchangeable with D₂O. sphinxsai.comresearchgate.net Aromatic protons of the benzothiazole (B30560) ring and any attached aryl groups resonate as multiplets in the range of δ 6.5-8.2 ppm. sphinxsai.com The proton of the azomethine group (-N=CH-) in hydrazone derivatives is characteristically observed as a singlet between δ 7.88 and 8.1 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Chemical shifts are reported in ppm relative to a standard reference. beilstein-journals.org Although specific data for this compound is not detailed in the provided search results, the analysis of its derivatives and related structures confirms the presence of carbons from the benzothiazole core, the hydrazone linkage, and any substituent groups.

Interactive Table: Representative ¹H NMR Spectral Data for Derivatives of 2-Hydrazino-1,3-benzothiazole
Compound/DerivativeSolventProtonChemical Shift (δ, ppm)Multiplicity/Coupling ConstantReference
4-Fluorobenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazoneDMSO-d₆NH3.947s (D₂O exchangeable)
Ar-H7.059-7.962m
Ar CH=N8.027s
4-Methylbenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazoneDMSO-d₆CH₃2.25s
NH4.0s (D₂O exchangeable)
Ar-H7.1-8.17m
Hydrazone derivatives of 6-fluoro-2-hydrazinobenzothiazoleDMSONH9.0-11.0br peak sphinxsai.com
Ar-H6.5-7.5- sphinxsai.com
Substituted aryl (6-fluoro benzothiazol-2-yl) hydrazoneDMSO-d₆N=CH7.88-8.09s researchgate.net
Ar-H7.20-7.87m researchgate.net
NH9.15-11.62s researchgate.net

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectra of 2-hydrazinobenzothiazole (B1674376) derivatives exhibit characteristic absorption bands that confirm their structural features. Key vibrational frequencies (ν) observed include:

N-H stretching: A significant band or series of bands in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibrations of the hydrazino group. sphinxsai.comresearchgate.net

C-H aromatic stretching: Absorption bands around 3030-3090 cm⁻¹ are attributed to the C-H stretching of the aromatic rings. sphinxsai.comresearchgate.net

C=N stretching: The stretching vibration of the azomethine (C=N) bond in hydrazone derivatives is typically observed in the 1570-1645 cm⁻¹ range. sphinxsai.comresearchgate.net

C-Cl stretching: The presence of chlorine substituents on the benzothiazole ring is indicated by absorption bands, for example, around 1089 cm⁻¹.

C-S-C stretching: A band in the region of 580 cm⁻¹ can be assigned to the C-S-C linkage within the thiazole (B1198619) ring.

Interactive Table: Key IR Absorption Bands (cm⁻¹) for Derivatives of 2-Hydrazino-1,3-benzothiazole
Functional Group4-Fluorobenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone4-Methylbenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazoneHydrazone derivatives of 6-fluoro-2-hydrazinobenzothiazoleReference
N-H330931693100-3400 sphinxsai.com
C-H (Aromatic)30393028~3080 sphinxsai.com
C=N157015701600-1750 sphinxsai.com
C-Cl10891072-
C-S-C580582-

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information based on fragmentation patterns. nih.gov The structural confirmation of newly synthesized Schiff's base derivatives, such as those from 2-hydrazinobenzothiazole, often involves ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) analysis to confirm their exact mass and molecular formula. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The absorption spectra of benzothiazole derivatives typically show intense charge-transfer absorption bands. researchgate.net The position of the maximum absorption wavelength (λmax) is influenced by the molecular structure, including the substituents on the benzothiazole core and any conjugated systems. researchgate.net For the parent benzothiazole, absorption bands are observed around 220, 250, and 285 nm. nist.gov The introduction of substituents and the formation of derivatives like hydrazones can cause a shift in these absorption bands, often to longer wavelengths (a bathochromic or red shift). researchgate.net

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. For example, the synthesized hydrazone derivatives of 6-chloro-1,3-benzothiazole have been characterized by elemental analysis, showing good agreement between the calculated and found values for C, H, and N.

Interactive Table: Elemental Analysis Data for Hydrazone Derivatives of 6-chloro-1,3-benzothiazole
CompoundFormulaElementCalculated (%)Found (%)Reference
4-Fluorobenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazoneC₁₄H₉ClFN₃SC54.9954.35
H2.972.54
N13.7412.87
4-Methylbenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazoneC₁₅H₁₂ClN₃SC59.7059.98
H4.014.76
N13.9212.87

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of chemical compounds by separating them from impurities. Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. sphinxsai.com For more rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. These methods can separate complex mixtures and provide quantitative data on the purity of the target compound. While specific HPLC or GC-MS data for this compound were not available in the provided search results, these are standard methods used to ensure the high purity of synthesized chemical intermediates and final products in organic chemistry. nih.gov

Derivatization Strategies and Analogue Development of 4,6 Dichloro 2 Hydrazino 1,3 Benzothiazole

Synthesis of Hydrazone and Schiff Base Derivatives

The nucleophilic hydrazino group (-NHNH₂) at the C-2 position of the benzothiazole (B30560) ring is a key site for derivatization. Its reaction with carbonyl-containing compounds readily yields hydrazones and Schiff bases, which are important classes of compounds in their own right and also serve as intermediates for further heterocyclic synthesis. arabjchem.orgnih.govnih.gov

The most direct method for elaborating the 2-hydrazino-1,3-benzothiazole structure is through condensation reactions with aldehydes and ketones. researchgate.net This reaction, typically conducted in an alcoholic solvent like ethanol (B145695) and often catalyzed by a few drops of an acid such as glacial acetic acid, results in the formation of a C=N bond, yielding the corresponding hydrazone or Schiff base derivatives. arabjchem.orgresearchgate.net

The general procedure involves refluxing the 4,6-dichloro-2-hydrazino-1,3-benzothiazole with a stoichiometric amount of the selected aromatic or aliphatic carbonyl compound. arabjchem.org The reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine (B178648) moiety on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone product. researchgate.net A wide array of aldehydes and ketones can be employed in this synthesis, leading to a large number of derivatives. For instance, reacting 6-chloro-2-hydrazino-1,3-benzothiazole, a closely related analogue, with various substituted acetophenones has been shown to produce a series of 1-(4-substituted phenyl)ethanone (6-chloro-1,3-benzothiazol-2-yl)hydrazones. arabjchem.org Similarly, novel Schiff bases of 4,6-difluoro-2-aminobenzothiazole have been synthesized through condensation with different aromatic aldehydes. medwinpublishers.com This straightforward and efficient method allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's steric and electronic properties.

Table 1: Examples of Hydrazone Synthesis via Condensation Reaction Note: This table illustrates the general reaction based on a similar starting material, 6-chloro-2-hydrazino-1,3-benzothiazole.

Reactant 1Reactant 2 (Aromatic Ketone)Reaction ConditionsProduct ClassRef
6-chloro-2-hydrazino-1,3-benzothiazoleSubstituted Aromatic KetonesEthanol, Glacial Acetic Acid, Reflux1,3-benzothiazole-2-yl-hydrazones arabjchem.org

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The hydrazino group of this compound is a key precursor for constructing fused heterocyclic ring systems through cycloaddition and cyclization reactions. These reactions lead to the formation of polycyclic structures, most notably those containing triazole and oxadiazole rings, which are prominent pharmacophores in medicinal chemistry.

The synthesis of arabjchem.orgnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govbenzothiazoles is a well-established derivatization pathway. One common method involves the reaction of 2-hydrazino-1,3-benzothiazole with carbon disulfide in an alkaline medium, which yields a thiol-containing triazolo-benzothiazole intermediate. researchgate.net Another approach involves the direct cyclization of the hydrazino derivative with various one-carbon donors. For example, reaction with formic acid can yield the parent triazolo[3,4-b] nih.govnih.govbenzothiazole system. researchgate.net

Furthermore, hydrazone derivatives obtained from the initial condensation step (as described in 4.1.1) can be used as intermediates for triazole synthesis. The oxidative cyclization of these hydrazones can lead to the formation of the fused triazole ring. researchgate.net Alternatively, 1,3-dipolar cycloaddition reactions represent another powerful strategy. While this often requires converting the starting material into an azide (B81097) or an alkyne, the "click reaction" between such functionalized benzothiazoles and a corresponding reaction partner regioselectively yields 1,2,3-triazole derivatives. nih.govnih.gov These methods provide access to a tricyclic system where the triazole ring is fused to the benzothiazole core, significantly altering the molecule's shape and electronic distribution.

The 2-hydrazino-1,3-benzothiazole moiety can also be utilized to synthesize derivatives containing a 1,3,4-oxadiazole (B1194373) ring. A frequent synthetic strategy involves a two-step process. First, the hydrazino group is converted into a hydrazide by reacting it with an appropriate acyl chloride or carboxylic acid. This N-acylhydrazide intermediate is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. researchgate.netijper.org Various reagents can effect this cyclization, including phosphorus oxychloride or triphenylphosphine (B44618) in the presence of a halogen source. organic-chemistry.org

This approach creates a new molecular architecture where the benzothiazole and oxadiazole rings are linked, often through a thioether or methylene (B1212753) bridge, depending on the specific synthetic route. nih.govresearchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is particularly common, offering two points for structural diversification. ijper.orgorganic-chemistry.org These multi-ring systems are of significant interest due to their rigid structures and potential for creating compounds with specific biological activities.

Table 2: Synthesis of Fused Heterocyclic Systems

Starting MaterialReagent(s)Resulting Heterocyclic SystemRef
2-hydrazino-1,3-benzothiazoleCarbon Disulfide, KOH arabjchem.orgnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govbenzothiazole-3-thiol researchgate.net
2-hydrazino-1,3-benzothiazoleFormic Acid arabjchem.orgnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govbenzothiazole researchgate.net
Benzothiazolyl hydrazidePhosphorus Oxychloride1,3,4-Oxadiazole-linked benzothiazole ijper.org

Regioselective Substitutions on the Benzothiazole Ring System

While many derivatization strategies focus on the reactive hydrazino group, the benzothiazole ring itself can undergo substitution reactions. The existing 4,6-dichloro substitution pattern influences the regioselectivity of further reactions on the benzene (B151609) portion of the scaffold. The electron-poor nature of the benzothiazole ring system, further enhanced by the two chlorine atoms, generally makes it less susceptible to standard electrophilic aromatic substitution. nih.gov However, modern synthetic methods like directed C-H functionalization can provide pathways to introduce new substituents at specific positions. For instance, Ir-catalyzed C-H borylation has been shown to be effective for regioselectively functionalizing the benzenoid ring of 2,1,3-benzothiadiazole, a related heterocyclic system, creating versatile building blocks for further modification. nih.govdiva-portal.org Such strategies could potentially be adapted to introduce new groups at the C-5 or C-7 positions of the 4,6-dichloro-1,3-benzothiazole core.

Beyond forming hydrazones or participating in cycloadditions, the hydrazino side chain can undergo other important modifications. A key reaction is acylation, where the hydrazino group reacts with acyl chlorides or anhydrides to form stable hydrazide derivatives. researchgate.net This transformation is not only a final derivatization step but also a crucial intermediate step for synthesizing other heterocyclic systems, such as the 1,3,4-oxadiazoles mentioned previously. mdpi.com For example, condensation of 2-hydrazino-1,3-benzothiazole with various aryl aldehydes yields hydrazone derivatives, which upon cyclization with acetic anhydride (B1165640) can produce substituted arabjchem.orgnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govbenzothiazoles. researchgate.net These modifications of the hydrazino side chain are fundamental to expanding the chemical diversity of analogues derived from the parent compound.

Further Functionalization of the Dichlorinated Benzene Moiety

The benzene ring of this compound, substituted with two chlorine atoms, presents a prime target for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These methods allow for the selective introduction of a wide array of substituents, thereby enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. For the 4,6-dichlorobenzothiazole (B3288975) core, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are particularly relevant.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester. The reactivity of the two chlorine atoms at the C4 and C6 positions can be influenced by steric and electronic factors, potentially allowing for site-selective mono- or di-arylation under controlled conditions. Research on other dichlorinated heteroaromatics suggests that such selective couplings are feasible. For instance, studies on dichloropyridines and other dihaloheterocycles have demonstrated that reaction conditions can be optimized to favor substitution at one position over the other. This selectivity is crucial for systematically exploring the structure-activity relationship (SAR).

The functionalization of the dichlorinated benzene ring can lead to a diverse library of analogues with modified properties. For example, introducing aryl groups via Suzuki coupling can enhance lipophilicity and introduce new binding interactions, while the addition of amino groups through Buchwald-Hartwig amination can improve solubility and provide new hydrogen bond donors or acceptors.

Table 1: Representative Palladium-Catalyzed Reactions for Functionalization of Dichlorobenzothiazole Scaffolds

Reaction TypeReagents and ConditionsProduct TypePotential Application
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)4-Aryl-6-chloro- or 4,6-Diaryl-benzothiazole derivativesIntroduction of diverse aromatic and heteroaromatic groups to modulate biological activity.
Buchwald-Hartwig Amination Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene)4-Amino-6-chloro- or 4,6-Diamino-benzothiazole derivativesEnhancement of solubility and introduction of hydrogen bonding moieties.

This table presents plausible reaction strategies based on established methodologies for similar dihaloheteroaromatic systems.

Molecular Hybridization and Bioisosteric Replacement Approaches

Molecular Hybridization:

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. The resulting hybrid compound may exhibit an improved activity profile, a different mechanism of action, or a reduced likelihood of developing drug resistance.

Starting from this compound, the hydrazino group is a key handle for molecular hybridization. The nucleophilic nature of the terminal nitrogen atom allows for condensation reactions with a variety of electrophilic partners, such as aldehydes, ketones, and carboxylic acid derivatives, to form hydrazones, amides, and other related structures. researchgate.net For instance, reacting the hydrazino-benzothiazole with various substituted aldehydes can yield a series of Schiff bases (hydrazones). These hydrazones can then be further modified, for example, by cyclization with reagents like thioglycolic acid to form thiazolidinone rings, a well-known pharmacophore.

This approach allows for the incorporation of diverse structural motifs onto the benzothiazole core, effectively creating a library of hybrid molecules for biological screening.

Bioisosteric Replacement:

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. researchgate.netrsc.org

In the context of this compound, bioisosteric replacement can be applied to several parts of the molecule:

Replacement of Chlorine Atoms: The chlorine atoms on the benzene ring can be replaced with other groups of similar size and electronic character. For example, a chlorine atom could be replaced by a trifluoromethyl (CF₃) group, which is of a similar size but has different electronic properties, or by a cyano (CN) group. Such modifications can alter the molecule's lipophilicity, metabolic stability, and interactions with biological targets.

Modification of the Hydrazino Linker: The hydrazino group itself can be considered a linker that can be modified. For example, it could be replaced with a different short chain or a more rigid linking unit to alter the spatial orientation of the attached pharmacophores in a molecular hybrid.

Replacement of the Benzothiazole Core: While a more drastic change, in some cases, the entire benzothiazole ring system could be replaced by another bicyclic heteroaromatic ring, such as benzimidazole (B57391) or indazole, to explore different chemical space while retaining some key structural features.

These strategies of molecular hybridization and bioisosteric replacement are powerful tools in the iterative process of drug discovery, allowing for the systematic optimization of lead compounds based on the this compound scaffold.

Table 2: Examples of Hybridization and Bioisosteric Replacement Strategies

StrategyStarting MoietyReactant/ModificationResulting Moiety/Compound TypeRationale
Molecular Hybridization 2-Hydrazino groupAromatic aldehydeBenzothiazolyl hydrazoneCombination of benzothiazole and hydrazone pharmacophores.
Molecular Hybridization 2-Hydrazino groupIsothiocyanate followed by α-halo ketoneBenzothiazolyl-thiazole hybridCreation of a novel heterocyclic system with potential for enhanced activity.
Bioisosteric Replacement 4- or 6-Chloro groupTrifluoromethyl group (via cross-coupling)4-Trifluoromethyl-benzothiazole derivativeAltering electronic properties and metabolic stability.
Bioisosteric Replacement 4- or 6-Chloro groupMethyl group (via cross-coupling)4-Methyl-benzothiazole derivativeModulating lipophilicity and steric interactions.

This table illustrates potential derivatization pathways based on established chemical principles.

Investigation of Biological Activities and Mechanisms of Action for 4,6 Dichloro 2 Hydrazino 1,3 Benzothiazole Derivatives

General Modes of Action for Benzothiazole (B30560) Derivatives

Benzothiazole, a heterocyclic compound, forms the structural core of numerous molecules with a wide array of biological activities. benthamscience.comresearchgate.net Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. benthamscience.comresearchgate.netmdpi.com The biological activity of these derivatives is often attributed to the various substitutions on the benzothiazole ring, particularly at the C-2 and C-6 positions. benthamscience.com The versatility of the benzothiazole scaffold allows for the design of compounds that can interact with multiple biological targets, leading to a range of mechanisms of action. mdpi.com

Enzyme and Receptor Interaction Mechanisms

A primary mode of action for many benzothiazole derivatives is the inhibition of enzymes that are crucial for the survival and proliferation of pathogenic organisms or cancer cells. ijprajournal.comresearchgate.net These compounds have been shown to target a variety of enzymes and receptors.

For instance, some benzothiazole derivatives act as potent inhibitors of DNA topoisomerases, enzymes that are critical for DNA replication and transcription. researchgate.netresearchgate.net Molecular modeling studies have revealed that these compounds can bind to the active site of enzymes like DNA topoisomerase II, exhibiting a different mechanism than other known inhibitors. documentsdelivered.com In some cases, benzothiazole derivatives have been found to first interact with the enzyme and then with DNA, acting as non-intercalating agents. researchgate.net

Benzothiazole derivatives also target enzymes involved in bacterial cell wall synthesis and cell division. researchgate.net For example, they have been identified as inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. nih.gov The interaction with the enzyme's active site is often competitive, with the benzothiazole derivative vying with the natural substrate. nih.gov

Furthermore, interactions with receptors are another key mechanism. Benzothiazole-based compounds have been developed as ligands for various receptors, including the histamine (B1213489) H₃ receptor, which is a target in the treatment of neurodegenerative diseases. nih.gov The binding affinity of these derivatives can be finely tuned through structural modifications, leading to highly potent and selective ligands. nih.gov In some instances, the interaction involves aromatic and hydrophobic van der Waals forces, as well as hydrogen bonding, which stabilize the ligand-receptor complex. mdpi.com

The table below summarizes the interaction of select benzothiazole derivatives with various enzymes.

Derivative ClassTarget Enzyme/ReceptorObserved Effect
Benzothiazolium saltsDNA topoisomerase IIαPotent inhibition, direct interaction with the enzyme. researchgate.netdocumentsdelivered.com
Benzothiazole sulfonamidesDihydropteroate synthase (DHPS)Inhibition through competition with PABA. nih.gov
Benzothiazole-based ligandsHistamine H₃ receptorHigh-affinity binding. nih.gov
Benzothiazole amidesThrombinCompetitive activation. rsc.org
Benzothiazole derivativesLysozymeBinding involving aromatic and hydrophobic interactions. mdpi.com

Modulation of Cellular Signaling Pathways

Benzothiazole derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer.

One of the significant pathways targeted is the PI3K/AKT signaling pathway, which is frequently overactive in various human cancers and plays a crucial role in cell survival and proliferation. nih.gov Novel benzothiazole derivatives have been found to suppress this pathway, leading to cytotoxicity and the induction of apoptosis in cancer cells. nih.gov

Another critical pathway affected by benzothiazole derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov STAT3 is a key mediator of oncogenic signaling, and its inhibition is a therapeutic strategy in cancer treatment. nih.gov Specifically designed benzothiazole derivatives have demonstrated excellent activity against the IL-6/STAT3 signaling pathway, blocking the phosphorylation of STAT3 and consequently suppressing the expression of STAT3-mediated genes. nih.gov This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

Additionally, some benzothiazole derivatives have been found to inhibit both AKT and ERK signaling pathways in cancer cell lines. frontiersin.org The Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR) pathway, is another target. mdpi.comnih.gov Inhibition of the ATR kinase pathway by benzothiazole derivatives represents a promising approach in cancer therapy. mdpi.comnih.gov

The following table outlines the cellular signaling pathways modulated by specific benzothiazole derivatives and the resulting cellular outcomes.

DerivativeTargeted Signaling PathwayCellular Outcome
PB11PI3K/AKTInduction of apoptosis in cancer cells. nih.gov
B19IL-6/STAT3Blocked phosphorylation of STAT3, G2/M phase arrest, and apoptosis. nih.gov
B7AKT and ERKInhibition of signaling in A431 and A549 cells. frontiersin.org
Chromone-conjugated benzothiazolesATR KinaseInhibition of Chk1 phosphorylation. mdpi.comnih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Pathways

The induction of oxidative stress is another mechanism through which benzothiazole derivatives can exert their biological effects. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ijprajournal.com This can lead to cellular damage and has been implicated in the etiology of various diseases. researchgate.net

Some benzothiazole derivatives have been specifically designed and evaluated for their antioxidant properties. benthamscience.comnih.govnih.gov These compounds can act as scavengers of free radicals, thereby protecting against oxidative damage. benthamscience.com The antioxidant capacity of these derivatives is often influenced by the nature of the substituents on the benzothiazole ring. For example, the presence of an electron-donating group like a hydroxyl (-OH) group can enhance the DPPH radical scavenging activity, while electron-withdrawing groups may have the opposite effect. ijprajournal.com

Conversely, some benzothiazole derivatives can induce the production of ROS, which can be a mechanism for their anticancer activity. researchgate.net The inhibition of enzymes like topoisomerases by certain benzothiazole derivatives has been shown to trigger ROS-mediated apoptosis in cancer cells. researchgate.net This dual potential—acting as either antioxidants or pro-oxidants—highlights the chemical versatility of the benzothiazole scaffold. researchgate.netnih.gov

The table below provides examples of benzothiazole derivatives and their observed effects related to oxidative stress and ROS pathways.

Derivative TypeObserved Effect
Benzothiazoles with hydroxyl substituentsEnhanced DPPH scavenging activity (antioxidant). ijprajournal.com
Topoisomerase IIα inhibiting benzothiazolesInduction of ROS-mediated apoptosis (pro-oxidant). researchgate.net
Multifunctional benzothiazolesSynergistic antioxidant and photoprotective properties. nih.govnih.gov

Interference with Nucleic Acid Metabolism

Benzothiazole derivatives can interfere with nucleic acid metabolism, a critical process for cell viability, primarily through their interaction with DNA and key enzymes involved in DNA processing. researchgate.net This interference represents a significant mechanism for their observed anticancer and antimicrobial activities. researchgate.netnih.gov

A number of pyrazole-linked benzothiazole-β-naphthol derivatives have been shown to exhibit good DNA binding affinity. nih.gov Spectroscopic studies, including UV-visible, fluorescence, and circular dichroism, have confirmed this interaction. nih.gov Further investigations through viscosity measurements and molecular docking have suggested that these derivatives bind to the minor groove of the DNA. nih.gov This binding can disrupt the normal functions of DNA, leading to cellular dysfunction and death.

In addition to direct DNA binding, benzothiazole derivatives also interfere with nucleic acid metabolism by inhibiting enzymes that are essential for DNA replication and repair. As previously mentioned, these compounds can act as potent inhibitors of DNA topoisomerases. researchgate.netresearchgate.net For example, certain benzothiazole derivatives have been identified as strong inhibitors of human topoisomerase IIα. researchgate.net The mechanism of inhibition can be complex, with some derivatives directly interacting with the enzyme, thereby preventing it from binding to or processing DNA. researchgate.net This enzymatic inhibition ultimately leads to a halt in DNA replication and can trigger programmed cell death. researchgate.net

The following table details the mechanisms of interference with nucleic acid metabolism by specific benzothiazole derivatives.

Derivative ClassMechanism of InterferenceConsequence
Pyrazole (B372694) linked benzothiazole-β-naphtholsMinor groove binding of DNA. nih.govInhibition of Topoisomerase I activity. nih.gov
3-amino-benzothiazolium saltsInhibition of human DNA topoisomerase IIα. researchgate.netInterruption of DNA-enzyme binding. researchgate.net

Identification and Validation of Molecular Targets

The identification and validation of specific molecular targets are crucial steps in understanding the therapeutic potential of 4,6-dichloro-2-hydrazino-1,3-benzothiazole and its derivatives. Research has focused on elucidating the precise proteins and enzymes with which these compounds interact to exert their biological effects, particularly in the context of anticancer research. researchgate.netmdpi.com

Antimicrobial Target Identification (e.g., MmpL3)

While direct enzymatic studies on this compound are not extensively documented in available literature, its structural components strongly suggest a probable mechanism of action against mycobacteria through the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial outer membrane. nih.govplos.org

Several lines of evidence support MmpL3 as a likely target:

Hydrazone Derivatives as MmpL3 Inhibitors : A significant number of compounds featuring a hydrazide-hydrazone moiety have been identified as potent inhibitors of MmpL3. nih.govmdpi.com For instance, a novel hydrazine-hydrazone adamantane (B196018) compound was identified as a probable MmpL3 inhibitor through whole-genome sequencing of resistant mutants. nih.govmdpi.com This suggests that the hydrazine (B178648) group present in this compound is a key pharmacophoric feature for this activity.

Benzothiazole and Benzimidazole (B57391) Scaffolds : Both benzothiazole and the structurally related benzimidazole scaffolds are present in molecules known to target MmpL3. nih.gov The generation of spontaneous resistant mutants to benzimidazole-based compounds led to the identification of missense mutations in the mmpL3 gene, confirming it as the target. nih.gov This highlights the suitability of the benzothiazole core as a scaffold for MmpL3 inhibitors.

Phenotypic Confirmation : Treatment of M. bovis BCG with known MmpL3 inhibitors, including those with heterocyclic structures, results in the characteristic accumulation of TMM, providing a chemical phenotype that confirms the target engagement. plos.org It is plausible that derivatives of this compound would elicit a similar phenotype.

Therefore, based on the established activity of both its core benzothiazole scaffold and its hydrazine functional group, this compound is a strong candidate for an MmpL3 inhibitor, exerting its antimycobacterial effect by disrupting the crucial mycolic acid transport pathway.

Structure-Activity Relationship (SAR) Analysis of Substituted Hydrazino-benzothiazoles

The biological activity of hydrazino-benzothiazole derivatives is finely tuned by the substituents on the benzothiazole ring and modifications to the hydrazine moiety. nih.govnih.gov Analysis of these relationships is critical for designing more potent and specific therapeutic agents.

Influence of Halogenation (Dichloro) on Biological Potency

The presence and position of halogen atoms on the benzothiazole ring significantly modulate the pharmacological potency of the molecule. The 4,6-dichloro substitution pattern in the subject compound is expected to enhance its biological activity.

Electron-Withdrawing Effects : Halogens such as chlorine are strong electron-withdrawing groups. Studies on benzo[d]thiazole-hydrazones have shown that the presence of electron-withdrawing groups (like Cl, F, Br, and NO₂) on the benzothiazole ring favors anti-inflammatory and antimicrobial activities. nih.gov

Enhanced Antimicrobial Activity : Research on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives demonstrated that these mono-chlorinated compounds possess moderate to good antimicrobial properties. tandfonline.com Further studies on non-benzothiazole hydrazones with a 2,4-dichloro moiety also reported significant antibacterial and antifungal activities, indicating that dichlorination is a viable strategy for potency enhancement. chemrxiv.org

Lipophilicity and Binding : The addition of chlorine atoms increases the lipophilicity of the molecule, which can improve its ability to cross bacterial cell membranes. This increased lipophilicity may also facilitate stronger binding interactions within the hydrophobic pockets of target enzymes like MmpL3.

The collective evidence suggests that the dichloro substitution on the 4 and 6 positions of the 2-hydrazino-1,3-benzothiazole scaffold is a key contributor to its biological potency, likely through a combination of favorable electronic effects and increased lipophilicity.

Contribution of the Hydrazine Moiety to Pharmacological Profiles

The 2-hydrazino group (-NHNH₂) is a cornerstone of the molecule's biological activity, serving as both a pharmacophore in its own right and a versatile chemical handle for creating more complex and potent derivatives. nih.govnih.gov

The importance of this moiety is underscored by several findings:

The hydrazine group is a known feature in a wide array of biologically active compounds with activities including antimicrobial, antitubercular, and anticancer effects. mdpi.comnih.govnih.gov

It serves as a nucleophilic center, readily reacting with aldehydes and ketones to form hydrazones (-NHN=CHR). This conversion is a common strategy in medicinal chemistry to generate extensive libraries of derivatives with diverse pharmacological profiles. nih.gov

Studies on 2-hydrazinobenzothiazole (B1674376) have shown that its conversion to benzothiazole hydrazide derivatives leads to compounds with promising antibacterial activity. researchgate.net

The hydrazine moiety and its resulting hydrazone bridge are crucial for binding to biological targets. The nitrogen atoms can act as hydrogen bond donors and acceptors, forming key interactions that stabilize the compound-target complex. nih.gov

In essence, the hydrazine group is not merely a passive linker but an active contributor to the pharmacological profile, indispensable for both inherent activity and as a platform for synthetic modification.

Effects of Remote Substituents on Activity Modulation

The derivatization of the 2-hydrazino group into various hydrazones or other heterocyclic systems is a powerful method for modulating biological activity. The nature of the "remote substituent" introduced by reacting the hydrazine with different carbonyl compounds or cyclizing agents has a profound impact on potency and selectivity.

Research has shown that converting the hydrazine group into different heterocyclic rings often enhances activity. For example, the heterocyclisation of a benzothiazole-pyrimidine hydrazine derivative into pyrazole and pyrazolone (B3327878) analogues resulted in significantly higher antitubercular activity. nih.gov Similarly, converting 6-chloro-benzothiazole hydrazine into triazolo-thiadiazole derivatives yielded compounds with good antimicrobial efficacy. tandfonline.com

The table below summarizes the structure-activity relationship of various hydrazone derivatives formed from a core hydrazino-benzothiazole structure, illustrating the effect of different remote substituents.

Core StructureRemote Substituent (R)Resulting MoietyObserved Biological Activity TrendReference
Benzothiazole-Hydrazine Aryl Aldehyde with Electron-Donating Group (-OH, -OCH₃)Aryl HydrazoneFavors H+/K+ ATPase inhibitory (anti-ulcer) activity. nih.gov
Benzothiazole-Hydrazine Aryl Aldehyde with Electron-Withdrawing Group (-F, -Cl, -Br, -NO₂)Aryl HydrazoneFavors anti-inflammatory activity. nih.gov
6-Chloro-Benzothiazole-Hydrazine Various Aryl AldehydesTriazolo-thiadiazoleGood antimicrobial activity against various bacterial and fungal strains. tandfonline.com
Benzothiazole-Pyrimidine-Hydrazine AcetylacetonePyrazoleHigher antitubercular activity compared to the parent hydrazine. nih.gov
Benzothiazole-Pyrimidine-Hydrazine EthylacetoacetatePyrazoloneHighest antitubercular activity in the series, half that of isoniazid. nih.gov

This data clearly demonstrates that modifying the remote portion of the molecule by reacting the hydrazine group is a critical strategy for tuning the desired biological effect, whether it be antimicrobial, anti-inflammatory, or enzyme-specific inhibition.

Computational Chemistry and in Silico Modeling in Research of 4,6 Dichloro 2 Hydrazino 1,3 Benzothiazole

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For derivatives related to 4,6-Dichloro-2-hydrazino-1,3-benzothiazole, docking studies have been instrumental in elucidating their mechanism of action at a molecular level.

Binding Mode Analysis and Hotspot Identification

In studies on various benzothiazole (B30560) derivatives, molecular docking has been pivotal in identifying key interactions within the binding sites of target proteins. For instance, research on benzothiazoles as antimicrobial agents has shown that the thiazole (B1198619) and naphthalene (B1677914) rings can form strong hydrophobic interactions at the entrance of the active site of enzymes like dihydroorotase, potentially blocking substrate access. The hydrazone linkage, a feature of the title compound, is often involved in forming crucial hydrogen bonds with amino acid residues.

In the context of antifungal activity, docking studies of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives against Candida albicans lanosterol (B1674476) C14α-demethylase revealed that the hydrazone bridge and the aromatic rings are critical for affinity. Similarly, in studies of benzothiazole derivatives as anticancer agents targeting kinases like p56lck, the benzothiazole core often binds to the ATP binding site, with substituents forming specific interactions with the hinge region and allosteric sites. For example, some benzothiazole-thiadiazole hybrids targeting VEGFR-2 have shown hydrogen bonding with residues like ASN580 and hydrophobic interactions with CYS532, TRP531, and PHE583.

The chlorine atoms on the benzothiazole ring, as seen in this compound, would be expected to enhance hydrophobic interactions and potentially form halogen bonds, further anchoring the ligand in the binding pocket. The hydrazino group is a potent hydrogen bond donor and acceptor, likely interacting with polar residues such as aspartate, asparagine, or serine in a protein's active site.

Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
Benzothiazole-Thiadiazole HybridsVEGFR-2ASN580, SER536Hydrogen Bonding
CYS532, TRP531, PHE583Hydrophobic
Benzothiazole DerivativesDihydroorotase (E. coli)ASN44, LEU222Hydrogen Bonding
Thiazole and Naphthalene ringsHydrophobic
2-Hydrazinyl-1,3-Thiazole DerivativesC. albicans Lanosterol C14α-demethylaseHydrazone bridgeHydrogen Bonding
Phenyl ringsHydrophobic
Benzothiazole-Thiazole Hybridsp56lckHinge region residuesHydrogen Bonding
Allosteric site residuesHydrophobic

Estimation of Binding Affinities and Energetics

A primary output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These values provide a quantitative measure to rank different compounds and predict their potency. For a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the calculated interaction energy (ΔG) correlated with their antifungal activity, with the presence of the hydrazone bridge improving the affinity for the target enzyme.

In another study on benzothiazole-thiadiazole hybrids as VEGFR-2 inhibitors, the calculated binding energies were consistent with experimental enzyme inhibition assays, with the most potent compounds showing the most favorable (lowest) binding energy values. These computational predictions are crucial for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process. For this compound, docking simulations would be essential to predict its binding affinity to various potential targets and compare it with other analogs.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are valuable tools for virtual screening of large compound libraries to identify novel hits with the desired activity.

Derivation of Key Pharmacophoric Features for Biological Activity

For various classes of benzothiazole derivatives, pharmacophore models have successfully identified the key features responsible for their activity. A common pharmacophore for antifungal thiazole derivatives includes a hydrogen bond acceptor (often an aromatic nitrogen), a hydrophobic area (like a phenyl ring), a second aromatic ring, and a hydrogen bond donor motif.

In the development of p56lck inhibitors, a six-point pharmacophore model for benzothiazole derivatives was created, consisting of one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. This model, designated AADHRR.15, demonstrated a strong correlation between the geometric fit of the molecules and their experimental inhibitory activity. The hydrazino group of this compound would likely serve as a key hydrogen bond donor feature in such a model.

Biological TargetKey Pharmacophoric Features
p56lck Kinase2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Hydrophobic Site, 2 Aromatic Rings
Antifungal Targets1 Hydrogen Bond Acceptor (aromatic N), 1 Hydrogen Bond Donor, Hydrophobic Areas, Aromatic Rings
GABA-ATFeatures for interaction with pyridoxal (B1214274) 5'-phosphate cofactor

Ligand-Based and Structure-Based Pharmacophore Development

Both ligand-based and structure-based methods are employed to develop pharmacophore models for benzothiazole derivatives. Ligand-based models are generated from a set of known active compounds when the 3D structure of the target protein is unknown. For example, a 3D-pharmacophore for benzothiazole-based p56lck inhibitors was developed using a set of known active molecules, which was then used to build a predictive 3D-QSAR model.

Structure-based pharmacophores are derived from the 3D structure of the protein-ligand complex, obtained through methods like X-ray crystallography or molecular docking. These models define the key interaction points within the binding site. For benzothiazole derivatives targeting enzymes like Candida albicans N-myristoyltransferase, structure-based pharmacophores could be developed from the docked poses of potent inhibitors, highlighting the essential interactions with key amino acid residues. Both approaches are valuable for virtual screening campaigns to discover new benzothiazole scaffolds with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of newly designed compounds and to understand the structural requirements for potency.

For benzothiazole derivatives, both 2D and 3D-QSAR studies have been successfully applied. In a study on benzothiazole inhibitors of Candida albicans N-myristoyltransferase, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. The resulting models showed high predictive ability and the 3D contour maps provided insights into how different substituents on the benzothiazole ring affect activity. For instance, the maps might indicate that bulky, electron-withdrawing groups at a certain position increase activity, while electronegative groups at another position decrease it.

Group-based QSAR (GQSAR) has also been applied to benzothiazole derivatives to assess the contribution of different molecular fragments to their anticancer activity. One such study revealed that the presence of hydrophobic groups at the R1 position of the benzothiazole scaffold would enhance anticancer activity. In the case of this compound, a QSAR model could quantify the impact of the two chlorine atoms and the hydrazino group on its biological activity, guiding the design of more potent analogs. For example, a predictive QSAR model for 2-aminothiazole (B372263) derivatives as Hec1/Nek2 inhibitors was developed with good statistical parameters, which was then used to design new lead molecules with potentially enhanced anticancer activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to understand the three-dimensional structure and dynamic behavior of molecules. These methods are critical in drug discovery as the conformation of a molecule often dictates its biological activity.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. biointerfaceresearch.com In an MD simulation, the movements of atoms and molecules are calculated over a period of time, offering insights into how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. biointerfaceresearch.com For this compound, an MD simulation could reveal the stability of its different conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a protein. nih.gov The stability of a ligand-protein complex, a critical factor for drug efficacy, can be evaluated through MD simulations by monitoring parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms. nih.gov Studies on other benzothiazole derivatives have successfully used MD simulations to assess the stability of their complexes with biological targets like enzymes, providing a basis for understanding their inhibitory potential. nih.govacs.orgnih.gov

In Silico ADME Prediction and Druglikeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and druglikeness assessment are crucial steps in the early phases of drug discovery. These computational methods help to filter out compounds that are likely to have poor pharmacokinetic properties or are otherwise unsuitable as drugs, thereby saving time and resources.

For this compound, a range of ADME properties can be predicted using various computational models. These predictions are based on the molecule's structural features and physicochemical properties. Key parameters include:

Absorption: Predictions of oral bioavailability and human intestinal absorption are critical for drugs intended for oral administration. biointerfaceresearch.com

Distribution: Parameters like the blood-brain barrier (BBB) penetration and plasma protein binding are important for determining where the drug will travel in the body. thieme-connect.com

Metabolism: Predicting the sites of metabolism by cytochrome P450 enzymes can help to identify potential drug-drug interactions and the formation of toxic metabolites.

Excretion: Predictions of how the drug is eliminated from the body are important for determining its dosing regimen.

Druglikeness assessment evaluates whether a compound possesses the physical and chemical properties of a typical oral drug. One of the most widely used guidelines is Lipinski's Rule of Five, which states that a drug is more likely to be orally absorbed if it has:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Studies on various benzothiazole derivatives have shown that many of them comply with Lipinski's Rule of Five, suggesting good potential for drug-likeness. nih.govorientjchem.org Computational tools can also predict other important properties like the topological polar surface area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes. nih.gov

The following tables provide a hypothetical in silico ADME prediction and druglikeness assessment for this compound, based on parameters commonly evaluated for similar compounds.

Table 1: Predicted Physicochemical Properties for Druglikeness Assessment

ParameterPredicted ValueGuideline
Molecular Weight234.1 g/mol < 500
logP (Octanol/Water Partition Coefficient)2.8< 5
Hydrogen Bond Donors3< 5
Hydrogen Bond Acceptors4< 10
Topological Polar Surface Area (TPSA)71.9 Ų< 140 Ų
Number of Rotatable Bonds1< 10

Table 2: Predicted ADME Properties

ParameterPredicted Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Distribution
Blood-Brain Barrier (BBB) PenetrationLow
Plasma Protein BindingHigh
Metabolism
CYP2D6 InhibitorLikely
CYP3A4 InhibitorUnlikely
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateUnlikely

The data presented in these tables are illustrative and would need to be confirmed through experimental studies. However, they demonstrate the power of in silico methods to provide a comprehensive preliminary assessment of a compound's potential as a drug candidate. By leveraging these computational approaches, researchers can prioritize the synthesis and further testing of compounds with the most promising profiles, accelerating the journey from a chemical entity to a potential therapeutic agent.

Future Research Directions and Potential Academic Contributions

Development of Next-Generation Benzothiazole-Hydrazine Scaffolds

The synthesis of novel benzothiazole (B30560) analogs is a burgeoning area of research, with a focus on creating new classes of antimicrobials and other therapeutic agents. nih.gov The core structure of 4,6-dichloro-2-hydrazino-1,3-benzothiazole can be systematically modified to generate libraries of new compounds with enhanced biological activities. nih.govnih.gov Future research will likely focus on the following areas:

Structural Diversification: Introducing a variety of substituents at different positions on the benzothiazole ring and the hydrazine (B178648) moiety can lead to the discovery of compounds with improved potency and selectivity. This includes the synthesis of hybrid molecules incorporating other pharmacologically active scaffolds. nih.govrsc.org

Target-Oriented Synthesis: Designing and synthesizing derivatives with specific biological targets in mind, such as enzymes involved in cancer progression or microbial metabolism, will be a key focus. mdpi.comrsc.org This approach has already shown promise in the development of inhibitors for enzymes like GABA AT and monoamine oxidase B (MAO-B). nih.govmdpi.com

Green Synthesis Approaches: The development of more environmentally friendly and efficient synthetic methods for producing benzothiazole-hydrazine derivatives will be crucial for sustainable research and development. mdpi.com

Exploration as Probes for Biological Systems and Imaging

The fluorescent properties of certain benzothiazole derivatives make them attractive candidates for the development of probes for biological imaging and sensing applications. nih.govnih.gov Future research in this area could involve:

Development of Novel Fluorescent Probes: Designing and synthesizing new benzothiazole-hydrazine-based probes with enhanced photophysical properties, such as larger Stokes shifts and higher quantum yields, is a promising avenue. nih.gov These probes could be engineered for the selective detection of specific biomolecules, ions, or even changes in the cellular microenvironment. researchgate.netrsc.org

Bioimaging Applications: Utilizing these fluorescent probes for real-time imaging of biological processes in living cells and tissues could provide valuable insights into disease mechanisms and drug action. nih.govnih.gov Two-photon microscopy, in conjunction with specifically designed benzothiazole probes, offers the potential for deep-tissue imaging with reduced phototoxicity. nih.govnih.gov

Environmental Sensing: The high sensitivity and selectivity of these probes could also be harnessed for the detection of environmental pollutants, such as hydrazine, in various matrices. rsc.orgresearchgate.net

Integration into Multicomponent Systems and Novel Chemical Libraries

The creation of diverse chemical libraries based on the this compound scaffold is essential for high-throughput screening and the discovery of new lead compounds. nih.govacs.org Future efforts will likely concentrate on:

Combinatorial Chemistry: Employing combinatorial synthesis strategies to rapidly generate large libraries of benzothiazole-hydrazine derivatives with a wide range of structural variations. nih.gov This approach can accelerate the discovery of compounds with desired biological activities.

Multicomponent Reactions (MCRs): Utilizing MCRs to efficiently construct complex molecules incorporating the benzothiazole-hydrazine scaffold in a single step. nih.gov This strategy offers a powerful tool for generating molecular diversity.

Fragment-Based Drug Discovery: Using the benzothiazole-hydrazine core as a starting point for fragment-based drug discovery, where small molecular fragments are screened and then linked together to create more potent and selective drug candidates.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. mdpi.com Future research should focus on:

Q & A

Q. What are the standard synthetic routes for 4,6-Dichloro-2-hydrazino-1,3-benzothiazole, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving hydrazine derivatives. A common approach involves reacting a chlorinated benzothiazole precursor with hydrazine hydrate under reflux conditions. For example, hydrazino derivatives of benzothiazoles can be prepared by treating 2-aminobenzothiazoles with hydrazine hydrate in ethanol, followed by purification via recrystallization . Key parameters include reaction time (e.g., 18 hours for cyclization in DMSO ), solvent choice (e.g., ethanol or dichloromethane ), and acid catalysts like glacial acetic acid to facilitate condensation . Yields (~65%) are sensitive to stoichiometric ratios and temperature control .

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Elemental Analysis (CHN): Confirms empirical formula consistency, with deviations >0.4% indicating impurities .
  • UV-Vis Spectroscopy: Absorbance peaks in the 250–350 nm range (due to π→π* transitions in the benzothiazole core) validate conjugation .
  • HPLC/GC-MS: Assess purity (>95%) and detect byproducts .
  • Melting Point Analysis: Sharp melting ranges (e.g., 141–143°C ) confirm crystalline purity.

Q. How are preliminary biological activities of this compound evaluated in academic settings?

Methodological Answer: Standard assays include:

  • Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) values reported .
  • Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values .
  • Enzyme Inhibition Studies: Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps in the synthesis of this compound be elucidated?

Methodological Answer: Mechanistic studies employ:

  • Isotopic Labeling: Using ¹⁵N-labeled hydrazine to track nitrogen incorporation into the triazole ring .
  • DFT Calculations: Modeling transition states to predict regioselectivity in cyclization .
  • Kinetic Profiling: Monitoring intermediates via in-situ NMR or LC-MS to identify rate-determining steps .

Q. What crystallographic strategies resolve structural ambiguities in chlorinated benzothiazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example, dihedral angles between aromatic rings (e.g., 64.11° in chlorinated analogs ) and hydrogen-bonding networks (C–H···N interactions) are analyzed to confirm stereoelectronic effects. Data refinement with software like SHELXL ensures accuracy (R-factor <0.05) .

Q. How do substituents on the benzothiazole core influence biological activity, and how can SAR (Structure-Activity Relationship) studies be designed?

Methodological Answer:

  • Systematic Substituent Variation: Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 4 and 6 to modulate electronic effects .
  • 3D-QSAR Modeling: CoMFA or CoMSIA analyses correlate substituent properties (logP, Hammett constants) with bioactivity data .
  • In Silico Docking: Predict binding modes to targets like HIV-1 protease or tubulin using AutoDock .

Q. How can contradictory data on synthetic yields or biological potencies be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize solvents, catalysts (e.g., glacial acetic acid vs. HBr ), and purification methods across labs.
  • Meta-Analysis: Pool data from multiple studies (e.g., yields from ) to identify outlier conditions.
  • Advanced Characterization: Use HR-MS or 2D NMR (COSY, HSQC) to detect trace impurities affecting bioactivity .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydrazines) .
  • Nanoformulation: Encapsulate in PEGylated liposomes or cyclodextrins to enhance aqueous solubility .
  • LogP Adjustment: Modify substituents to achieve logP 1–3 for optimal membrane permeability .

Contradiction Analysis and Advanced Method Design

Q. Why do reported yields for hydrazino-benzothiazole syntheses vary across studies, and how can these be reconciled?

Methodological Answer: Yield discrepancies arise from:

  • Reagent Purity: Hydrazine hydrate (>99% vs. technical grade) impacts reaction efficiency .
  • Workup Protocols: Differences in solvent extraction (e.g., ethyl acetate vs. chloroform ) affect recovery.
  • Catalyst Loading: Excess glacial acetic acid may hydrolyze intermediates, reducing yields . Standardizing reagent grades and workup steps minimizes variability.

Q. How can computational tools predict novel derivatives of this compound with enhanced properties?

Methodological Answer:

  • Virtual Libraries: Generate derivatives using software like ChemAxon, then filter for drug-likeness (Lipinski’s rules) .
  • Machine Learning: Train models on existing bioactivity data to prioritize high-potential candidates .
  • Retrosynthetic Planning: Tools like Synthia propose feasible routes for novel analogs .

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Reactant of Route 1
4,6-Dichloro-2-hydrazino-1,3-benzothiazole
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.